molecular formula C11H17NO2 B13219627 4-Methoxy-3-[(propan-2-yloxy)methyl]aniline

4-Methoxy-3-[(propan-2-yloxy)methyl]aniline

Cat. No.: B13219627
M. Wt: 195.26 g/mol
InChI Key: WUMRLEAAVVUJRA-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(propan-2-yloxy)methyl]aniline is an organic compound with the molecular formula C11H17NO2 It is a derivative of aniline, where the aniline ring is substituted with a methoxy group at the 4-position and a propan-2-yloxy methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-[(propan-2-yloxy)methyl]aniline typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxyaniline.

    Alkylation: The 4-methoxyaniline undergoes alkylation with 3-chloropropan-2-ol in the presence of a base such as potassium carbonate. This step introduces the propan-2-yloxy methyl group at the 3-position of the aniline ring.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[(propan-2-yloxy)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

4-Methoxy-3-[(propan-2-yloxy)methyl]aniline has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(propan-2-yloxy)methyl]aniline depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The methoxy and propan-2-yloxy methyl groups can influence the compound’s binding affinity and specificity towards its molecular targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-methylphenylboronic acid
  • 3-Methoxy-4-(propan-2-yloxy)aniline
  • 4-Methoxy-2-(propan-2-yloxy)benzaldehyde

Comparison

4-Methoxy-3-[(propan-2-yloxy)methyl]aniline is unique due to the specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

4-methoxy-3-(propan-2-yloxymethyl)aniline

InChI

InChI=1S/C11H17NO2/c1-8(2)14-7-9-6-10(12)4-5-11(9)13-3/h4-6,8H,7,12H2,1-3H3

InChI Key

WUMRLEAAVVUJRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1=C(C=CC(=C1)N)OC

Origin of Product

United States

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